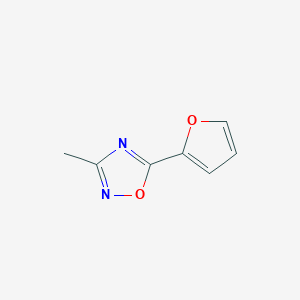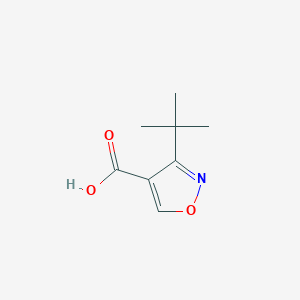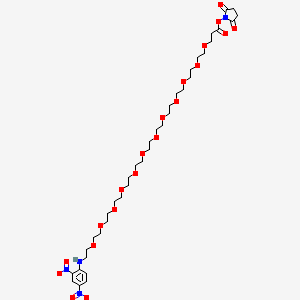
1-(5-Fluoropyridin-2-yl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, which includes compounds like “1-(5-Fluoropyridin-2-yl)thiourea”, has been discussed in various studies . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “1-(5-Fluoropyridin-2-yl)thiourea” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .Scientific Research Applications
Antibacterial Applications
“1-(5-Fluoropyridin-2-yl)thiourea” derivatives have been studied for their antibacterial properties. Research indicates that certain fluorinated thiourea derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL . These compounds have shown promise in targeting a range of bacterial strains, providing a potential pathway for the development of new antibacterial agents.
Anticancer Activity
Thiourea derivatives, including “1-(5-Fluoropyridin-2-yl)thiourea,” are recognized for their anticancer properties. A fluorinated pyridine derivative of thiourea was found to be particularly effective against HepG2 liver cancer cells, with an IC50 value of 4.8 μg/mL . This suggests that such compounds could be valuable in the search for novel anticancer drugs, especially as inhibitors of mitogen-activated protein kinase-2 (MAPK-2), which is implicated in cancer cell proliferation.
Mercury Sensing
The ability of thiourea derivatives to detect heavy metal ions makes them excellent candidates for use as mercury sensors . Their fluorescent properties allow for the detection of mercury ions in aqueous media, which is vital for environmental monitoring and the prevention of mercury poisoning.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-fluoropyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMTYFIMUFYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)

![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)






![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)